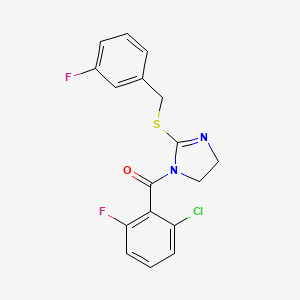

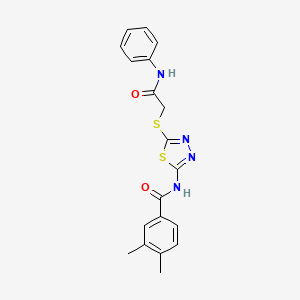

![molecular formula C22H22ClNO4 B2874628 2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide CAS No. 2097926-01-5](/img/structure/B2874628.png)

2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide” is a complex organic molecule. It contains several functional groups, including a chlorophenoxy group, a furan ring, a phenyl ring, and an amide group. These functional groups suggest that this compound may have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods could be used for structural elucidation .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The chlorophenoxy group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Antiprotozoal Activity

Research involving substituted 2,5-bis(4-guanylphenyl)furans and related analogues, which share a structural resemblance to the compound , especially in the presence of furan and phenyl groups, have been synthesized and evaluated for antimalarial and antitrypanosomal activities. Although none exhibited high antimalarial activity, several were very active against Trypanosoma rhodesiense in mice, indicating potential for antiprotozoal applications (Das & Boykin, 1977).

Antimicrobial Activity

Compounds structurally similar to the queried molecule, specifically those incorporating chlorophenyl and furan groups, have shown specific activity against anaerobic bacteria. One such compound designed to act as a prodrug demonstrates the potential for targeted antibacterial applications, particularly in treating infections caused by anaerobic bacteria (Dickens et al., 1991).

Antidepressant and Antianxiety Activities

Novel derivatives incorporating the furan moiety, similar to the compound of interest, have been synthesized and tested for their antidepressant and antianxiety activities. The studies suggest the potential of these compounds in psychiatric disorder treatment, highlighting the therapeutic relevance of furan-containing compounds in neuropsychopharmacology (Kumar et al., 2017).

Antibacterial and Antifungal Agents

Further research into compounds with chlorophenyl and furanyl segments indicates their efficacy as in vitro antibacterial and antifungal agents. Such studies underscore the broad-spectrum antimicrobial potential of compounds within this chemical class, offering avenues for developing new antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their diverse therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biochemical Pathways

Furan derivatives have been known to interact with a variety of biochemical pathways due to their diverse therapeutic properties .

Pharmacokinetics

The molecular weight of a similar compound, 2-(4-chlorophenoxy)-n-(4-(furan-3-yl)benzyl)acetamide, is 34179, which might influence its bioavailability.

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic effects .

Safety and Hazards

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO4/c1-22(2,28-18-11-9-17(23)10-12-18)21(26)24-14-19(25)15-5-7-16(8-6-15)20-4-3-13-27-20/h3-13,19,25H,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRDTLCONHUKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)

![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)

![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)

![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2874556.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2874561.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2874565.png)